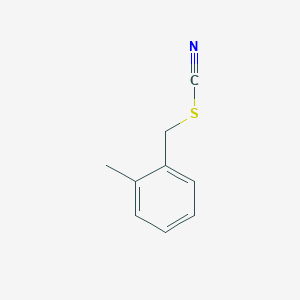

2-Methylbenzyl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIRPFGRGWWMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372970 | |

| Record name | 2-Methylbenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85728-62-7 | |

| Record name | 2-Methylbenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-methylbenzyl thiocyanate (B1210189) are not widely published, the expected chemical shifts can be reliably predicted based on the analysis of closely related structures, such as benzyl (B1604629) thiocyanate and various substituted aromatic compounds. chemicalbook.comrsc.org

One-Dimensional (1D) NMR (¹H, ¹³C)

The ¹H NMR spectrum of 2-methylbenzyl thiocyanate is expected to show distinct signals corresponding to the aromatic, benzylic, and methyl protons. The methyl group (CH₃) protons, being attached to the aromatic ring, would appear as a singlet in the upfield region, typically around 2.4 ppm. The benzylic methylene (B1212753) (CH₂) protons, situated between the aromatic ring and the electron-withdrawing thiocyanate group, are expected to produce a singlet further downfield, estimated to be around 4.3 ppm. The four protons on the ortho-substituted aromatic ring would exhibit complex multiplet patterns in the range of 7.2-7.4 ppm due to spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com The methyl carbon is expected to have a signal in the aliphatic region, around 20 ppm. The benzylic methylene carbon would appear further downfield, approximately at 38 ppm. The thiocyanate carbon (-SCN) is characteristically found around 112 ppm. The aromatic carbons would produce several signals between approximately 125 and 138 ppm, with the carbon atom directly bonded to the methyl group (C2) and the carbon bonded to the methylene group (C1) being distinct from the others.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-CH₃ | ~2.4 (s, 3H) | ~20 |

| -CH₂-SCN | ~4.3 (s, 2H) | ~38 |

| -SCN | - | ~112 |

| Aromatic C-H | ~7.2-7.4 (m, 4H) | ~125-131 |

| Aromatic C-CH₂ | - | ~134 |

| Aromatic C-CH₃ | - | ~137 |

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the connectivity, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between neighboring protons. For this compound, it would primarily show correlations among the four aromatic protons, helping to delineate their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for the methyl and methylene groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The most prominent and diagnostic feature in the IR spectrum of this compound is the sharp, strong absorption band corresponding to the cyanide (C≡N) stretch of the thiocyanate group. This peak is typically observed in the range of 2140-2175 cm⁻¹. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), aromatic C=C stretching peaks (around 1450-1600 cm⁻¹), and a C-S stretching vibration, which is typically weaker and appears in the fingerprint region (around 600-800 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| -SC≡N | C≡N Stretch | 2140 - 2175 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| C-S | Stretching | 600 - 800 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₉NS), the theoretical monoisotopic mass can be calculated by summing the exact masses of its constituent isotopes (⁹C, ¹H, ¹⁴N, ³²S). An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Chromatography-Coupled Mass Spectrometry (GC-MS, HPLC-MS/MS)

Chromatography-coupled mass spectrometry methods are essential for separating components of a mixture and identifying them based on their mass spectra.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC-MS analysis. In this technique, the compound would first be separated on a GC column and then ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (163 g/mol ). Furthermore, a characteristic fragmentation pattern would be observed. For benzyl derivatives, a common and often base peak is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by rearrangement and loss of the thiocyanate group. The presence of the methyl group would also likely lead to the formation of a methyltropylium ion (C₈H₉⁺) at m/z 105.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is particularly useful for analyzing less volatile compounds or for quantifying analytes in complex mixtures. While this compound can be analyzed by GC-MS, HPLC-MS/MS would be the method of choice for its analysis in biological or environmental samples. The compound would be separated by HPLC and then ionized, often using a softer ionization technique like ESI, before being analyzed by the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique typically used for large, polar, or thermally fragile molecules. As a neutral and relatively small molecule, this compound is not ideally suited for direct analysis by ESI-MS in its native state. However, it can be detected through the formation of adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). In positive-ion mode ESI-MS, this would result in signals at m/z values corresponding to the mass of the neutral molecule plus the mass of the adduct ion. This method is generally less common for this type of compound compared to GC-MS but can be a viable alternative, especially when coupled with liquid chromatography.

Single-Crystal X-ray Diffraction Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and precise atomic coordinates, are not available for this specific compound.

A future single-crystal X-ray diffraction study would be invaluable for definitively establishing the three-dimensional structure of this compound. Such an analysis would provide precise measurements of bond lengths and angles, which are crucial for understanding the electronic and steric effects of the 2-methyl substituent on the benzyl thiocyanate framework.

Table 3.6.1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound (Note: This table is illustrative of typical parameters that would be reported from a single-crystal X-ray diffraction experiment and is not based on experimental data for the title compound.)

| Parameter | Example Value |

|---|---|

| Empirical formula | C₉H₉NS |

| Formula weight | 163.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z (molecules per cell) | 4 |

| Calculated density | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = R.RRRR] |

| Final R indices [I>2σ(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0AAA |

Integration of Multi-Spectroscopic and Crystallographic Data for Structural Confirmation

The definitive structural confirmation of this compound would rely on the synergistic integration of data from various spectroscopic methods with single-crystal X-ray diffraction analysis. While crystallographic data is currently unavailable, an analysis of existing and expected spectroscopic data provides a basis for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2- (or ortho) substitution pattern. In ¹³C NMR, distinct resonances for the aromatic carbons, the methyl carbon, the methylene carbon, and the thiocyanate carbon (-SCN) would be observed. The chemical shift of the thiocyanate carbon is particularly diagnostic and helps differentiate it from the isothiocyanate isomer (-NCS).

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the thiocyanate functional group. The C≡N triple bond in organic thiocyanates gives rise to a sharp, characteristic absorption band in the infrared spectrum, typically in the region of 2140-2175 cm⁻¹. This peak's position and intensity are key identifiers and distinguish it from the broader and more intense asymmetric stretching band of the isothiocyanate group (~2060-2110 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (163.24 g/mol ). The fragmentation pattern would likely involve the formation of the stable 2-methylbenzyl cation (tropylium ion equivalent) as a prominent peak.

When single-crystal X-ray diffraction data becomes available, it would serve as the ultimate benchmark for the structural assignment. The solid-state structure, with its precise bond lengths and angles, would be correlated with the spectroscopic data. For instance, the connectivity and proton environment determined by crystallography would be expected to be in full agreement with the chemical shifts, coupling constants, and integrations observed in the NMR spectra. The presence of the S-C≡N linkage in the crystal structure would directly correspond to the characteristic C≡N stretching frequency observed in the IR spectrum. This comprehensive approach, combining the atomic-level detail of X-ray diffraction with the functional group and connectivity information from spectroscopy, provides an unambiguous and complete structural characterization of the molecule.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculation Methodologies

At the heart of modern computational chemistry are quantum chemical methods that solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. niscpr.res.inrsc.org It is based on the principle that the total energy of a system is a functional of its electron density. rsc.org DFT calculations for 2-Methylbenzyl thiocyanate (B1210189) typically employ a combination of a functional and a basis set to approximate the solution to the Schrödinger equation.

Common functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) offer a balance between accuracy and computational cost for many organic molecules. niscpr.res.insciforum.net Basis sets, such as the Pople-style 6-31G* or the more extensive cc-pVTZ, define the set of mathematical functions used to build the molecular orbitals. sciforum.net The choice of functional and basis set is crucial as it directly impacts the accuracy of the calculated properties. niscpr.res.in

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules

| Category | Examples | Description |

|---|---|---|

| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximations for the exchange-correlation energy, which accounts for quantum mechanical effects. Hybrid functionals like B3LYP are often a good starting point. |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), cc-pVDZ, cc-pVTZ | Sets of mathematical functions (orbitals) used to construct the molecular wave function. Larger basis sets provide more flexibility and higher accuracy but are more computationally demanding. |

Before properties can be accurately calculated, the most stable three-dimensional structure of 2-Methylbenzyl thiocyanate must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

| Parameter | Value |

|---|---|

| C(aryl)-C(benzyl) Bond Length | ~1.51 Å |

| C(benzyl)-S Bond Length | ~1.85 Å |

| S-C(thiocyanate) Bond Length | ~1.69 Å |

| C≡N Bond Length | ~1.16 Å |

| C(aryl)-C(benzyl)-S Angle | ~110° |

| C(benzyl)-S-C(thiocyanate) Angle | ~100° |

Once an optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges and analyze orbital interactions. niscpr.res.inwikipedia.org

Mulliken analysis partitions the total electron density among the atoms in the molecule, providing an estimate of atomic charges. wikipedia.org These charges can indicate the relative electrophilicity and nucleophilicity of different sites within the molecule. However, Mulliken charges are known to be highly dependent on the choice of basis set. wikipedia.org

NBO analysis provides a more chemically intuitive picture by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. researchgate.net It allows for the study of charge transfer, hyperconjugation, and resonance effects by quantifying the interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net For the thiocyanate group, NBO analysis can describe the nature of the S-C and C≡N bonds. nih.gov

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound Note: These are illustrative values based on the general electronegativities and bonding environments. Actual charges are computed.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| N (in SCN) | -0.45 |

| C (in SCN) | +0.15 |

| S (in SCN) | -0.10 |

| C (benzyl CH₂) | -0.20 |

| C (aryl, attached to CH₃) | +0.05 |

Chemical reactions and measurements are most often performed in solution, where the solvent can significantly influence molecular structure and reactivity. rsc.org Computational models can account for these effects using various solvation models.

The most common approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). uni-rostock.deresearchgate.netwavefun.com In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous medium characterized by the dielectric constant of the solvent. uni-rostock.de The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, thereby capturing the bulk electrostatic effects of the solvent. rsc.org This approach allows for the calculation of properties in different environments, from nonpolar solvents like cyclohexane (B81311) to polar solvents like water. uni-rostock.demdpi.com

Table 4: Dielectric Constants (ε) of Common Solvents Used in PCM Calculations

| Solvent | Dielectric Constant (ε) |

|---|---|

| Heptane | 1.92 |

| Cyclohexane | 2.02 |

| Carbon Tetrachloride | 2.24 |

| Toluene (B28343) | 2.38 |

| Chloroform | 4.81 |

| Acetone | 20.7 |

| Acetonitrile (B52724) | 37.5 |

Reaction Mechanism Probing via Computational Methods

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. This allows for the identification of key structures along the reaction pathway, providing a detailed mechanistic understanding.

For a chemical reaction, the PES connects reactants to products through various stationary points. Reactants, products, and any stable intermediates correspond to local minima on the PES. The highest energy point along the lowest energy path between a reactant and a product is the transition state (TS). researchgate.net

For this compound, a potential reaction is the nucleophilic substitution at the benzylic carbon, which could proceed via an Sₙ2 mechanism. mdpi.comresearchgate.netnih.gov Computational methods can be used to locate the geometry of the transition state for such a reaction. A key feature of a transition state is that it is a first-order saddle point on the PES, meaning it is a minimum in all directions except one (the reaction coordinate), where it is a maximum. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 5: Illustrative Energetic Profile for a Hypothetical Sₙ2 Reaction of this compound with a Nucleophile (e.g., Cl⁻) Note: Values are representative for a bimolecular nucleophilic substitution reaction and would need to be calculated for the specific reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R) | This compound + Cl⁻ | 0.0 |

| Transition State (TS) | [Cl···CH₂(C₆H₄CH₃)···SCN]⁻ | +20.5 (Activation Energy) |

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. missouri.edu This analysis is crucial for confirming that a calculated transition state structure indeed connects the intended reactants and products, thereby validating the proposed reaction mechanism. missouri.edu

For a reaction involving this compound, such as a nucleophilic substitution, an IRC calculation would commence from the optimized geometry of the transition state. The algorithm then proceeds by taking small steps along the steepest descent path in mass-weighted Cartesian coordinates, both in the forward and reverse directions. missouri.edu The forward path leads to the products, while the reverse path leads back to the reactants. Plotting the energy as a function of the reaction coordinate generates a reaction energy profile, which provides a clear visualization of the energy changes throughout the reaction.

Table 1: Hypothetical IRC Analysis Data for a Reaction of this compound

| Reaction Coordinate (s) | Energy (kcal/mol) | Key Bond Distance (Å) |

| -2.0 (Reactant Complex) | 0.0 | C-S = 1.82 |

| -1.0 | 5.2 | C-S = 1.95 |

| 0.0 (Transition State) | 15.8 | C-S = 2.20 |

| 1.0 | 8.1 | C-S = 2.50 |

| 2.0 (Product Complex) | -2.5 | C-S = 2.80 (broken) |

Note: This table is illustrative and presents hypothetical data for educational purposes.

Mapping of Reaction Energy Profiles

A reaction energy profile is a graphical representation of the energy of a system as it progresses along the reaction coordinate. khanacademy.org For multistep reactions, the profile will show a series of energy maxima (transition states) and minima (intermediates). khanacademy.org Mapping the reaction energy profile for reactions involving this compound is essential for understanding the kinetics and thermodynamics of the process.

Computational Investigations of Ambident Reactivity (S/N Selectivity)

The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can attack electrophiles through either the sulfur (S) or the nitrogen (N) atom. nih.gov The preferred site of attack, known as S/N selectivity, is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions. Computational chemistry provides valuable tools to investigate and predict this selectivity.

DFT calculations can be used to model the reactions of this compound with various electrophiles, considering both the S-attack and N-attack pathways. nih.gov By calculating the activation energies for both pathways, researchers can predict which product is kinetically favored. A lower activation energy for the S-attack pathway would suggest that the sulfur atom is the more reactive nucleophilic center, leading to the formation of a thiocyanate linkage. Conversely, a lower activation energy for the N-attack pathway would favor the formation of an isothiocyanate linkage.

Recent studies on the ambident reactivity of thiocyanates have utilized dispersion-corrected density functional theory (DFT) to provide detailed mechanistic insights. nih.gov These computational studies can elucidate the role of photocatalysts in modulating the S/N selectivity in reactions involving thiocyanates. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Ambident Reactivity

| Reaction Pathway | Electrophile | Solvent | Calculated Activation Energy (kcal/mol) |

| S-Attack | Methyl Iodide | Acetonitrile | 18.5 |

| N-Attack | Methyl Iodide | Acetonitrile | 22.1 |

| S-Attack | Acetyl Chloride | THF | 15.2 |

| N-Attack | Acetyl Chloride | THF | 19.8 |

Note: This table is illustrative and presents hypothetical data for educational purposes.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researcher.life By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions. researcher.life

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, and the simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Furthermore, MD simulations can be used to study the interactions between this compound and solvent molecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the solvation shell structure and the dynamics of solvent exchange. nih.gov These simulations can shed light on how the solvent influences the molecule's conformation and reactivity. For instance, studies on methyl thiocyanate (MeSCN) in water have used MD simulations to understand the frequency shifts in its infrared spectrum due to hydrogen bonding with water molecules. nih.gov

Derivatization Strategies for Analytical and Synthetic Applications

Chemical Transformations of the Thiocyanate (B1210189) Moiety

The unique reactivity of the thiocyanate group allows for its conversion into various sulfur-containing compounds. This versatility makes 2-methylbenzyl thiocyanate a useful intermediate in organic synthesis.

The thiocyanate group of this compound can undergo several functional group interconversions. One notable transformation is its reaction with nucleophiles. For instance, benzyl (B1604629) thiocyanates can be converted to S-alkyl carbodithioates. In a study, benzyl thiocyanate was shown to react with a pre-formed amine-based salt of dithiocarbamic acid in water to yield the corresponding benzyl carbodithioate ester in high yield. researchgate.net This reaction provides an efficient, environmentally friendly method for this conversion.

Another significant reaction is the isomerization of benzyl thiocyanates to their corresponding isothiocyanates. This conversion can be induced photolytically. acs.org When irradiated with a medium-pressure Hanovia lamp in an oxygen-free acetonitrile (B52724) solution, benzyl thiocyanate isomerizes to a mixture primarily composed of the isothiocyanate. acs.org This reversible photoisomerization proceeds under mild conditions compared to thermal methods. acs.org

Furthermore, electrochemical reduction of benzyl thiocyanates can lead to regioselective bond cleavage. Depending on the substituents on the aryl ring, either the CH₂-S bond or the S-CN bond can be cleaved, leading to the formation of various products such as monosulfides, disulfides, and toluenes. researchgate.net

A summary of key functional group interconversions of benzyl thiocyanates is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| Benzyl thiocyanate | Morpholine, CS₂, H₂O, rt | Benzyl morpholine-4-carbodithioate | researchgate.net |

| Benzyl thiocyanate | UV irradiation, CH₃CN, 25°C | Benzyl isothiocyanate | acs.org |

| Substituted benzyl thiocyanates | Electrochemical reduction | Substituted monosulfides, disulfides, toluenes | researchgate.net |

This compound can serve as a precursor for the synthesis of various sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry. The synthesis often proceeds through an isothiocyanate intermediate.

Thioureas: The most direct route to thiourea (B124793) derivatives from this compound involves its isomerization to 2-methylbenzyl isothiocyanate, followed by reaction with a primary or secondary amine. researchgate.net This reaction is a general and efficient method for the synthesis of unsymmetrically substituted thioureas. The general scheme involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for preparing thiazoles, which involves the condensation of a thiourea with an α-halo carbonyl compound. asianpubs.orgnih.govyoutube.com Therefore, this compound can be a starting material for thiazole synthesis by first converting it to a thiourea derivative as described above. This thiourea can then be reacted with an appropriate α-halo ketone or aldehyde to yield a 2-aminothiazole (B372263) derivative. For example, the reaction of a thiourea with phenacyl bromide derivatives is a common route to substituted thiazoles. tandfonline.com

Oxazoles: While less direct, the synthesis of oxazoles can also be envisioned from precursors derived from this compound. The chemistry of acyl isothiocyanates, which can be prepared from the corresponding acyl chlorides and a thiocyanate salt, is rich and leads to various heterocycles, including oxazoles, although this is a multi-step transformation from the parent thiocyanate.

The following table summarizes the general strategies for the synthesis of these heterocycles starting from a benzyl isothiocyanate, which is accessible from this compound.

| Heterocycle | General Synthetic Strategy | Key Intermediates |

| Thioureas | Reaction of isothiocyanate with an amine | Isothiocyanate |

| Thiazoles | Hantzsch synthesis: reaction of a thiourea with an α-halo carbonyl compound | Isothiocyanate, Thiourea |

This compound can be converted to thioether derivatives. A robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers has been developed using benzyl halides and thiourea. arkat-usa.org This procedure avoids the isolation of malodorous thiols. The reaction proceeds through the formation of an isothiuronium (B1672626) salt from the benzyl halide and thiourea, which upon basic hydrolysis, generates a thiolate intermediate in situ. This thiolate then reacts with a second benzyl halide to form the thioether. arkat-usa.org Given that 2-methylbenzyl chloride is the precursor to this compound, this method provides a direct pathway from the halide to the thioether, with the thiocyanate representing a closely related sulfur-containing intermediate.

Alternatively, direct conversion of benzyl alcohols to benzyl thioethers can be achieved through copper-catalyzed reactions with thiols, showcasing another route to C-S bond formation that bypasses the thiocyanate but highlights the accessibility of thioethers from related benzylic precursors. nih.gov

The table below outlines a key method for the synthesis of benzyl thioethers.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Benzyl halide and Thiourea | 1. Reflux in methanol (B129727) 2. NaOH 3. Second benzyl halide | Unsymmetrical benzyl thioether | arkat-usa.org |

Analytical Derivatization Techniques

For analytical purposes, derivatization of this compound can be employed to enhance its detection by various instrumental methods.

In high-performance liquid chromatography (HPLC) with UV detection, the sensitivity of analysis can be limited if the analyte has a low molar absorptivity at a wavelength where there is minimal interference from the sample matrix. Derivatization with a reagent that introduces a strong chromophore can significantly improve detection.

For benzyl halides, which are structurally similar to this compound, a derivatization method using 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) has been developed. nih.gov This reagent reacts with the benzyl halide to form a derivative with a maximum absorption wavelength shifted to the near-visible range (392 nm), thereby minimizing matrix interference. nih.gov A similar strategy could be applied to this compound, potentially after conversion to a more reactive species, or by exploiting the reactivity of the thiocyanate group with a suitable chromophoric reagent.

Another relevant example is the derivatization of sulforaphane, an isothiocyanate, with 2-naphthalenethiol (B184263) (2-NT) to improve its detectability in HPLC-UV analysis. researchgate.netmdpi.com This derivatization introduces a naphthalene (B1677914) ring, a strong chromophore, into the molecule, leading to a significant increase in UV absorption and thus, enhanced sensitivity. researchgate.netmdpi.com

The following table summarizes derivatization strategies for related compounds to enhance spectroscopic detection.

| Analyte Type | Derivatization Reagent | Purpose |

| Benzyl halides | 1-(4-Nitrophenyl)piperazine (4-NPP) | Introduce a chromophore for HPLC-UV detection at a higher wavelength. nih.gov |

| Isothiocyanates | 2-Naphthalenethiol (2-NT) | Enhance UV absorbance for improved sensitivity in HPLC-UV. researchgate.netmdpi.com |

In liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and the fragmentation pattern, leading to more sensitive and selective detection. For amines, isothiocyanates such as 3-pyridyl isothiocyanate have been used as derivatization reagents to enhance their detection in LC/ESI-MS/MS. semanticscholar.org The resulting thiourea derivatives are readily separated by reversed-phase chromatography and provide characteristic product ions upon collision-induced dissociation. semanticscholar.org

Conversely, isothiocyanates themselves can be derivatized to improve their analysis. The reaction of isothiocyanates with ammonia (B1221849) to form thiourea derivatives has been utilized for their determination by LC-MS. researchgate.net This approach can also be applied to reactive isothiocyanate adducts, such as dithiocarbamates, which are converted to the corresponding thiourea derivative upon treatment with ammonia. researchgate.net This strategy allows for the quantification of the total isothiocyanate content in a sample.

The table below provides an overview of derivatization strategies for improving mass spectrometric analysis of isothiocyanates and related compounds.

| Analyte Type | Derivatization Reagent/Method | Purpose |

| Amines | 3-Pyridyl isothiocyanate | Formation of thiourea derivatives for enhanced LC/ESI-MS/MS detection. semanticscholar.org |

| Isothiocyanates | Ammonia | Conversion to thiourea derivatives for improved LC-MS analysis. researchgate.net |

| Isothiocyanates | N-(tert-butoxycarbonyl)-L-cysteine methyl ester | Derivatization for UHPLC/ESI-MS analysis. researchgate.net |

Alkylation, Silylation, and Acylation for Volatility Enhancement

In analytical chemistry, particularly for techniques like gas chromatography (GC), the volatility of an analyte is a critical factor. While some organic thiocyanates are sufficiently volatile for direct GC analysis, many, especially those with higher molecular weights or polar functional groups, require derivatization to increase their volatility and improve chromatographic performance. Alkylation, silylation, and acylation are common derivatization strategies employed for this purpose. These methods chemically modify the analyte to produce a less polar and more volatile derivative that is amenable to GC analysis.

Alkylation involves the introduction of an alkyl group. For thiocyanates, this is often applied not to the thiocyanate itself but to related precursor or metabolite anions in a sample matrix to generate a volatile thiocyanate derivative for quantification. For instance, in biological samples, the thiocyanate anion (SCN⁻) is non-volatile and must be chemically modified for GC analysis. scispace.com Extractive alkylation, using reagents like pentafluorobenzyl bromide (PFB-Br) in the presence of a phase-transfer catalyst, converts the SCN⁻ ion into its corresponding volatile pentafluorobenzyl thiocyanate derivative, which can then be readily analyzed by GC-Mass Spectrometry (GC-MS). scispace.comnih.gov This principle of converting a non-volatile anion into a volatile alkylated derivative is a cornerstone of SCN⁻ analysis in various matrices. nih.gov

Acylation introduces an acyl group (R-C=O) into the molecule. Similar to silylation, this technique is most effective for compounds containing active hydrogens. While direct acylation of the thiocyanate group is not a typical volatility enhancement strategy, acyl isothiocyanates are a related class of compounds known for their unique reactivity. arkat-usa.org The transformation of a thiocyanate into an isothiocyanate, which can then be involved in acylation reactions, represents a more complex synthetic route rather than a simple derivatization for analytical purposes. arkat-usa.orgwikipedia.org

The choice of derivatization method depends on the analyte's structure, the sample matrix, and the analytical instrumentation available. For the thiocyanate functional group, alkylation of its anionic form is the most direct and commonly cited method for producing a volatile derivative for GC-based analysis.

Table 1: Comparison of Derivatization Strategies for Volatility Enhancement in GC Analysis

| Derivatization Method | Typical Reagent(s) | Target Functional Group(s) | Applicability to Thiocyanates | Key Advantages |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br), Dimethyl sulfate | Anions (e.g., SCN⁻), Amines, Phenols | Direct derivatization of the SCN⁻ anion to a volatile alkyl thiocyanate is a common method. scispace.comnih.gov | Forms stable derivatives; excellent for trace analysis of SCN⁻. nih.gov |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH₂, -SH | Not directly applicable to the R-S-C≡N group. Applicable if other reactive groups are present on the molecule. | Highly effective for polar compounds; reagents are very reactive. mdpi.com |

| Acylation | Acyl halides, Anhydrides | -OH, -NH₂, -SH | Not a standard method for direct derivatization of the thiocyanate group for volatility. | Can improve chromatographic properties and provide structural information via MS. |

Thiocyanate as a Versatile Synthon in Complex Molecule Synthesis

In the context of retrosynthetic analysis, a synthon is defined as a conceptual unit within a target molecule that represents a potential starting material for its synthesis. wikipedia.org Organic thiocyanates, such as this compound, are valuable as versatile synthons because the thiocyanate group (–SCN) can be readily transformed into a wide array of other sulfur-containing functional groups or participate in cyclization reactions to build complex molecular architectures. wikipedia.orgmdpi.com

The utility of the thiocyanate group stems from its unique electronic structure, R–S–C≡N, which features electrophilic carbon and sulfur atoms and a nucleophilic nitrogen atom (in its isothiocyanate isomer form). This allows it to react with a diverse range of reagents.

Key synthetic transformations involving the thiocyanate group include:

Conversion to Thiols (Mercaptans): The thiocyanate group can be reduced to the corresponding thiol (R-SH). This is a fundamental transformation, providing access to a crucial class of organosulfur compounds from readily available alkyl or benzyl halides.

Isomerization to Isothiocyanates: Under certain conditions, particularly with substrates that can stabilize a carbocation (like benzylic systems), thiocyanates can isomerize to the corresponding isothiocyanates (R-N=C=S). wikipedia.org Isothiocyanates are themselves powerful synthons, widely used in the synthesis of heterocycles like thiazoles, thioureas, and thiadiazoles. arkat-usa.org

Hydrolysis to Thiocarbamates: In the Riemschneider thiocarbamate synthesis, organic thiocyanates are hydrolyzed to yield thiocarbamates. wikipedia.org

Nucleophilic Displacement: The thiocyanate group can act as a leaving group in nucleophilic substitution reactions, although this is less common than its synthetic transformations. More frequently, it is introduced by the reaction of an alkali thiocyanate (e.g., sodium thiocyanate) with an alkyl halide, such as 2-methylbenzyl chloride. wikipedia.org

Cyclization Reactions: The thiocyanate moiety is a key precursor in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. For example, α-keto thiocyanates can be used to construct thiazole rings, and the reaction of thiocyanates with amines and other nucleophiles can lead to a variety of five- and six-membered heterocycles. mdpi.com

The 2-methylbenzyl group attached to the thiocyanate provides a stable benzylic scaffold that can be carried through these synthetic transformations. Therefore, this compound can be viewed as a synthon for a "2-methylbenzylthiol" group or, via isomerization, a "2-methylbenzyl isothiocyanate" precursor, making it a valuable intermediate in the synthesis of more complex target molecules in medicinal and materials chemistry.

Table 2: Synthetic Transformations of the Thiocyanate Functional Group

| Reaction Type | Reagent(s)/Conditions | Resulting Functional Group/Structure | Synthon Equivalent |

| Reduction | e.g., LiAlH₄, NaBH₄ | Thiol (R-SH) | R-S⁻ |

| Isomerization | Heat, Lewis acids, SN1-type substrates | Isothiocyanate (R-NCS) | R-N⁺=C=S |

| Hydrolysis | Acidic or basic conditions | Thiocarbamate (R-S-CO-NH₂) | R-S-C⁺=O |

| Cycloaddition | Dienes, dipolarophiles | Sulfur-containing heterocycles | Component in heterocyclic synthesis |

| Nucleophilic Addition | Organometallic reagents (to C≡N) | Imines, subsequently hydrolyzed to ketones | R-S-C⁺=NR' |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzyl (B1604629) thiocyanates, including 2-methylbenzyl thiocyanate (B1210189), is undergoing a significant shift towards more sustainable and efficient methods. Traditional synthetic routes often involve hazardous reagents and solvents, prompting the development of greener alternatives.

One promising approach is the use of microwave-assisted synthesis. This technique has been shown to produce benzyl thiocyanates rapidly and efficiently in a solvent-free environment, with polyethylene (B3416737) glycol 400 (PEG-400) acting as a catalyst. Yields can reach up to 90% within minutes, offering a significant improvement over conventional heating methods.

Another key area of development is the use of water as a solvent, a cornerstone of green chemistry. Researchers have developed a rapid, eco-friendly process for synthesizing aryl thiocyanates from benzyl halides and ammonium (B1175870) thiocyanate (NH₄SCN) in water, catalyzed by a polyethylene glycol-dicationic ionic liquid-based MnCl₄²⁻ complex (PEG-DIL-MnCl₄). researchgate.net This method not only avoids the use of volatile organic solvents but also provides high yields.

The table below summarizes some of the novel and sustainable synthetic routes applicable to the synthesis of benzyl thiocyanates.

Table 1: Novel and Sustainable Synthetic Routes for Benzyl Thiocyanates

Method Catalyst/Solvent Key Advantages Reported Yields Microwave-Assisted Synthesis Polyethylene glycol 400 (PEG-400) Solvent-free, rapid reaction times, high efficiency Up to 90% Aqueous Phase Synthesis PEG-DIL-MnCl₄ in Water Eco-friendly, avoids organic solvents, high yields High Photocatalysis Visible light, various photocatalysts Mild reaction conditions, high functional group tolerance Moderate to good Mechanochemistry Ball-milling Solvent-free, short reaction times, mild conditions Moderate to excellent

These emerging synthetic strategies highlight a clear trend towards processes that are not only efficient but also environmentally benign, paving the way for more sustainable production of 2-methylbenzyl thiocyanate and related compounds.

Application of Advanced Analytical Techniques for Real-Time Monitoring and Speciation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and control. Advanced analytical techniques are increasingly being employed for real-time monitoring of these reactions, providing valuable insights into intermediate formation and product distribution.

While specific studies on the real-time monitoring of this compound synthesis are not extensively documented, techniques such as UV-vis spectrophotometry have been successfully used to investigate the kinetics of the reaction between substituted benzoyl chlorides and ammonium thiocyanate to form benzoyl isothiocyanates. ikprress.org Such methods could be adapted to monitor the formation of this compound in real-time.

Furthermore, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are established methods for the quantification of related compounds like benzyl isothiocyanate in various matrices. nih.gov These chromatographic techniques can be coupled with mass spectrometry (LC-MS) to provide detailed information on the speciation of reactants, intermediates, and products throughout the course of a reaction. The development of new prodrug systems with coumarin linkers has also demonstrated the potential for real-time monitoring of drug release, a concept that could be adapted for tracking reactions involving thiocyanates. rsc.orgnih.gov

Future research will likely focus on the application of in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with chemometric analysis, to gain a deeper understanding of the reaction dynamics in the synthesis of this compound.

Integration of High-Throughput Screening and Automation in Synthesis and Analysis

The discovery and optimization of synthetic routes for compounds like this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and automation. High-throughput experimentation (HTE) allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in a parallel fashion. nih.gov

This approach has been successfully applied to various organic reactions, including Suzuki and Kumada couplings, to quickly identify optimal reaction conditions and even discover new reactivity. youtube.com For the synthesis of this compound, HTE could be employed to screen different catalysts and green solvents to maximize yield and minimize environmental impact. The development of benzylic C–H isocyanation protocols amenable to high-throughput experimentation highlights the potential for rapid diversification of related compounds. nih.gov

Automation in synthesis and analysis not only increases the speed of research but also improves reproducibility. Robotic platforms can perform repetitive tasks with high precision, from reagent dispensing to product analysis. The integration of automated synthesis with high-throughput analytical techniques, such as LC-MS, can create a powerful workflow for the rapid optimization of synthetic procedures for organothiocyanates.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and properties of molecules like this compound. DFT calculations can provide valuable insights into reaction mechanisms, predict the stability of intermediates and transition states, and guide the design of more efficient synthetic routes. utep.edu

For instance, DFT studies have been used to investigate the structural and electronic properties of related compounds like S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, showing good agreement between theoretical calculations and experimental data. researchgate.net Similar computational approaches can be applied to this compound to predict its spectroscopic properties, bond dissociation energies, and reaction pathways.

Computational studies can also be used to understand the solvent effects on reaction rates and mechanisms, as demonstrated in the investigation of benzoyl isothiocyanate formation. ikprress.org Vibrational mapping schemes based on computational models are being developed to understand the influence of the solvent environment on the spectral properties of thiocyanates. nih.gov This predictive capability can help in the rational selection of solvents to enhance reaction efficiency and selectivity.

Exploration of Bio-inspired and Green Chemistry Approaches in Organothiocyanate Research

The principles of green chemistry and bio-inspired catalysis are increasingly influencing the field of organothiocyanate research. The goal is to develop synthetic methods that are not only efficient but also sustainable and environmentally friendly.

Bio-inspired catalysis seeks to mimic the highly efficient and selective transformations that occur in biological systems. rsc.org While direct enzymatic synthesis of this compound is not yet established, the exploration of enzymes for related transformations, such as the synthesis of bioactive molecules, is an active area of research. researchgate.net The use of cooperative catalysis, combining enzymes with small-molecule photocatalysts, presents a novel strategy for biocatalytic reactions. researchgate.net

Green chemistry metrics, such as Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME), are being used to quantitatively assess the environmental impact of synthetic processes. nih.govunica.itresearchgate.net These metrics provide a framework for comparing the "greenness" of different synthetic routes and for identifying areas for improvement. unito.itethz.ch For example, the development of a more sustainable synthesis of isothiocyanates using elemental sulfur and catalytic amounts of an amine base has been shown to have a low E-factor, indicating minimal waste generation. rsc.org The application of such metrics to the synthesis of this compound will be crucial for developing truly sustainable manufacturing processes.

Q & A

Q. What are the established synthetic methodologies for preparing 2-methylbenzyl thiocyanate, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via nucleophilic substitution of 2-methylbenzyl halides (chlorides or bromides) with thiocyanate salts (e.g., NaSCN or KSCN) under reflux in polar aprotic solvents like acetone or DMF . Alternatively, advanced protocols use thiols or disulfides with electrophilic cyanation reagents (e.g., benziodoxoles CBX or CDBX), achieving high chemoselectivity under mild conditions .

- Key Variables : Solvent polarity, temperature, and counterion choice (e.g., Na⁺ vs. K⁺) significantly affect reaction efficiency. For example, NaSCN in acetone at 60°C yields >85% product in 6 hours .

Q. How can FT-IR spectroscopy and mass spectrometry be applied to confirm the bonding mode and purity of this compound?

- FT-IR Analysis : Compare C–N (~2050–2100 cm⁻¹) and C–S (~680–750 cm⁻¹) stretching frequencies to reference thiocyanate complexes (M–SCN vs. M–NCS). Ambiguities arise from overlapping bands; quantitative spectral difference calculations (e.g., using Excel-based tools) improve accuracy .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]⁺ for C₉H₉NS) and fragmentation patterns. For example, methylbenzyl fragments in electron ionization (EI) spectra correlate with substituent positions .

Q. What validation strategies ensure accurate quantification of thiocyanate derivatives in complex matrices?

- Validation Protocol :

- Recovery Tests : Spike known thiocyanate concentrations into sample matrices (e.g., biological fluids) and measure recovery rates via UV-Vis or HPLC. Acceptable recovery ranges are 95–105% .

- Statistical Analysis : Use ANOVA to compare inter-group variability (e.g., treated vs. untreated samples) and Student’s t-test for pairwise comparisons. Post-hoc tests like SNK resolve significant differences (p < 0.05) .

Advanced Research Questions

Q. How can conflicting observations of thiocyanate-induced stabilization and salting-out effects be reconciled in polymer systems?

- Mechanistic Insights : Weakly hydrated anions like SCN⁻ exhibit dual behavior: (i) surface partitioning stabilizes polymers via electrostatic interactions, and (ii) ion-polymer hydrophobic interactions promote salting-out. For example, sodium thiocyanate stabilizes poly(N-isopropylacrylamide) at low concentrations but induces aggregation at higher ionic strengths due to competitive hydration effects .

- Experimental Design : Use differential scanning calorimetry (DSC) to track polymer phase transitions and quartz crystal microbalance (QCM) to monitor interfacial adsorption kinetics .

Q. What factors govern the kinetic instability of thiocyanate complexes under high ionic strength or oxidative conditions?

- Degradation Pathways : Thiocyanates degrade via hydrolysis (acidic/alkaline conditions) or oxidation (e.g., H₂O₂ exposure), forming sulfates or cyanide byproducts. For example, iron(III) thiocyanate decomposes rapidly at [SCN⁻] > 0.5 M, requiring stopped-flow techniques to capture initial absorbance spectra .

- Mitigation Strategies : Stabilize solutions with inert atmospheres (N₂/Ar) and buffer at pH 6–7. Monitor degradation via UV-Vis kinetics (e.g., λ = 450 nm for Fe(SCN)ₙ complexes) .

Q. How can computational tools like ReactLab Equilibria enhance the analysis of thiocyanate complexation equilibria?

- Global Data Analysis : ReactLab Equilibria integrates stopped-flow absorbance data to compute equilibrium constants (log β) and molar absorptivities for multi-component systems. For Fe(SCN)ⁿ⁺ complexes, this method resolves discrepancies in earlier literature by accounting for kinetic instability .

- Protocol : Collect time-resolved spectra at varying [SCN⁻], input into ReactLab, and refine models using nonlinear least-squares fitting. Validate with independent techniques like ICP-MS .

Q. What role do microbial systems play in thiocyanate degradation, and how can this inform environmental remediation studies?

- Biodegradation Mechanisms : Thiobacillus spp. express thiocyanate hydrolase, cleaving SCN⁻ into NH₃ and COS in bioreactors. Metagenomic sequencing of reactor communities identifies operons encoding transporters and cyanase, critical for pathway efficiency .

- Experimental Applications : Inoculate contaminated systems with enriched cultures and monitor SCN⁻ depletion via ion chromatography. Optimize loadings (e.g., 50–100 mg/L SCN⁻) to prevent microbial inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.